molecular formula C11H8FN B070266 2-Fluoro-6-phenylpyridine CAS No. 180606-17-1

2-Fluoro-6-phenylpyridine

Cat. No. B070266
M. Wt: 173.19 g/mol
InChI Key: AXSUBWDOWSHTSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 2-Fluoro-6-phenylpyridines can be achieved through different synthetic pathways. One notable method involves the palladium-catalyzed C-H fluorosilylation of 2-phenylpyridines, leading to fluorosilylated 2-phenylpyridines in good to excellent yields. This method is significant as it represents the first example of C-H fluorosilylation, producing fluorosilylated products that show stronger fluorescence than their corresponding silafluorene derivatives (Xiao et al., 2014). Another approach to synthesizing 4-fluoropyridines, which can be related to 2-Fluoro-6-phenylpyridine, is based on 2-fluoroallylic alcohols through succeeding Ireland-Claisen and aza-Cope rearrangements (Wittmann et al., 2006).

Molecular Structure Analysis

The molecular structure of fluorosilylated 2-phenylpyridines, closely related to 2-Fluoro-6-phenylpyridine, has been elucidated using single-crystal X-ray structure analysis, revealing a Lewis acid-base interaction between the silicon and nitrogen atoms. This analysis provides insight into the electronic structure and bonding patterns of such compounds, which are crucial for understanding their reactivity and properties (Xiao et al., 2014).

Chemical Reactions and Properties

2-Fluoro-6-phenylpyridine participates in various chemical reactions, highlighting its versatility in organic synthesis. For instance, the fluorosilylation reaction mentioned previously not only exemplifies its reactivity but also opens up possibilities for creating materials with enhanced fluorescence properties. The specific reactions and mechanisms involving 2-Fluoro-6-phenylpyridine can be intricate, involving multiple steps and reagents, but the resulting compounds often exhibit interesting and useful properties.

Physical Properties Analysis

The physical properties of 2-Fluoro-6-phenylpyridine derivatives, such as their fluorescence, are influenced by the molecular structure. For example, the fluorosilylated products derived from 2-phenylpyridines show stronger fluorescence, which can be attributed to the specific electronic interactions within the molecule. These properties are essential for applications in fluorescent materials and organic electronics (Xiao et al., 2014).

Scientific Research Applications

  • Synthesis and Fluorescence Properties : The paper by Xiao et al. (2014) discusses the palladium-catalyzed C-H fluorosilylation of 2-phenylpyridines, yielding fluorosilylated products with stronger fluorescence than corresponding derivatives (Xiao et al., 2014).

  • Chemosensors for Metal Ions : Luo et al. (2007) synthesized a porphyrin-appended terpyridine, demonstrating its application as a fluoroionophore for the recognition of metal ions, especially cadmium, based on fluorescent enhancement (Luo et al., 2007).

  • Medical Imaging : Carroll et al. (2007) explored the use of fluorine-18 labeled fluoropyridines in Positron Emission Tomography (PET) imaging. This research highlights the potential for stable 3-fluoro and 5-fluoropyridines in medical imaging applications (Carroll et al., 2007).

  • Synthesis of Fluoropyridines : Wittmann et al. (2006) presented a novel synthetic pathway for 4-fluoropyridines, potentially offering aryl substituents in positions 2 and 6 and an additional alkyl group in position 3 (Wittmann et al., 2006).

  • Tuning of Fluorescence Properties : Cheon et al. (2007) studied the fluorescence properties of N-alkyl and N-phenyl derivatives of amino-terpyridines, demonstrating the tunability of radiation energy and solvent susceptibility through N-substitution (Cheon et al., 2007).

  • Electronic and Photophysical Properties : Cho et al. (2010) investigated the electronic properties of Ir(III) complexes using ligands like 4-fluoropyridine, demonstrating their utility in tuning the emission spectra in applications like polymer light-emitting diodes (Cho et al., 2010).

  • Synthesis of Functionalized Vinyl Sulfides : Debien et al. (2013) described a synthesis method for vinyl sulfides, showcasing the versatility of 2-fluoropyridine derivatives in organic synthesis (Debien et al., 2013).

  • Antagonists for A3 Adenosine Receptors : Li et al. (1999) focused on the synthesis and analysis of 3,5-diacyl-2,4-dialkyl-6-phenylpyridine derivatives as selective A3 adenosine receptor antagonists, with applications in medicinal chemistry (Li et al., 1999).

Safety And Hazards

Specific safety and hazard information for 2-Fluoro-6-phenylpyridine was not found in the retrieved sources. However, it is important to note that it is intended for research use only and not for human or veterinary use1.


Future Directions

The future directions of 2-Fluoro-6-phenylpyridine research could involve further exploration of its synthesis methods and applications. The development of fluorinated chemicals has been steadily increasing due to their interesting and unusual physical, chemical, and biological properties3. Therefore, further research into 2-Fluoro-6-phenylpyridine and similar compounds could contribute to this growing field.


Please note that this information is based on the available sources and there might be more recent studies or data not included in this analysis. Always refer to the most recent and reliable sources when conducting research.


properties

IUPAC Name

2-fluoro-6-phenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSUBWDOWSHTSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376546
Record name 2-fluoro-6-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-phenylpyridine

CAS RN

180606-17-1
Record name 2-fluoro-6-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dissolve 2,6-difluoropyridine (5.0 mL, 5.51 mmol) in anhydrous tetrahydrofuran (30 mL) and cool to −40° C. Add a solution of phenyl lithium (1.8 M hexanes, 30.6 mL) dropwise over 5 minutes. Stir the resulting purple reaction at −40° C. for 30 minutes and bring to room temperature. Quench the reaction with water and extract the solution with ethyl acetate several times. Combine the organic extracts, dry over magnesium sulfate, filter and evaporate onto silica gel. Purification by flash column chromatography yields 2-fluoro-6-phenylpyridine 1.0 g (12%) as a yellow oil.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
30.6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
PS Fier$, JF Hartwig‡* 1 - Organic Syntheses, 2003 - Wiley Online Library
… A procedure that yields 2-fluoro-6-phenylpyridine as a colorless oil is presented. Color change through the course of reaction is observed. Flash chromatography on silica gel is …
Number of citations: 2 onlinelibrary.wiley.com
X Gu, K Liu, L Yang, C Xie, M Li, JJ Wang - Chemical Science, 2022 - pubs.rsc.org
… the scope of ketones with 2-fluoro-6-phenylpyridine 2j. Like … could well couple with 2-fluoro-6-phenylpyridine to afford the … proceed well with 2-fluoro-6-phenylpyridine to afford desired …
Number of citations: 3 pubs.rsc.org
H Xiong, AT Hoye, KH Fan, X Li, J Clemens… - Organic …, 2015 - ACS Publications
… deoxyfluorination reagents did not result in the formation of 2-fluoro-6-phenylpyridine … with various deoxyfluorination reagents did not result in the formation of 2-fluoro-6-phenylpyridine …
Number of citations: 60 pubs.acs.org
PS Fier, JF Hartwig - Science, 2013 - science.org
… (MeCN) at room temperature formed 2-fluoro-6-phenylpyridine in 56% yield as the only … starting 2-phenylpyridine and 2-fluoro-6-phenylpyridine. Reactions performed in solvents …
Number of citations: 245 www.science.org
WT Fan, Y Li, D Wang, SJ Ji, Y Zhao - Journal of the American …, 2020 - ACS Publications
… Interestingly, substrate 4h yielded product 5h in good yield with high para selectivity, while 2-fluoro-6-phenylpyridine and 2-methoxy-6-phenylpyridine all gave difluoromethylated …
Number of citations: 40 pubs.acs.org
A Lin, CB Huehls, J Yang - Organic Chemistry Frontiers, 2014 - pubs.rsc.org
… For example, reaction of 2-phenylpyridine with AgF 2 in MeCN gave 2-fluoro-6-phenylpyridine as the only fluorinated product in 88% yield. This excellent site-selectivity was rationalized …
Number of citations: 81 pubs.rsc.org
L Benavent, PLT Boudreault, MA Esteruelas… - Inorganic …, 2020 - ACS Publications
… After that, 2-fluoro-6-phenylpyridine (0.95 g, 5.48 mmol) in THF (10 mL) was added dropwise over 5 min. The reaction mixture was stirred at −30 C for 30 min, warmed to room …
Number of citations: 14 pubs.acs.org
L WILLIAMS - 2022 - etheses.dur.ac.uk
… 2.5 then reacts with another AgF2 in a radical hydride abstraction to finally give 2-fluoro-6-phenylpyridine 2.6, as well as 2 equivalents of AgF and one HF. Another study by the same …
Number of citations: 2 etheses.dur.ac.uk
Z Liu, P Wang, Y Chen, Z Yan, S Chen, W Chen… - RSC advances, 2020 - pubs.rsc.org
Simple, small organic molecules containing nitrogen and oxygen atoms in their structures have been disclosed to catalyze transition-metal-free C–H arylation of unactivated arenes with …
Number of citations: 7 pubs.rsc.org
J Ruan, D Wang, MJ Kramer, PY Zavalij… - …, 2022 - ACS Publications
Two sulfonated CNN-pincer ligands L1 and L2 were used to explore the oxidative functionalization of the Pt II -Me bond in derived K[(L)Pt II Me] complexes (L = L1 and L2) using O 2 …
Number of citations: 1 pubs.acs.org

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